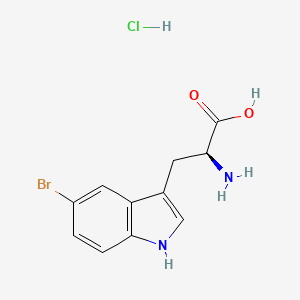
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride is a synthetic compound that belongs to the class of amino acids It features a brominated indole moiety, which is a structural motif commonly found in various biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride typically involves the bromination of an indole derivative followed by the introduction of the amino acid side chain. The general synthetic route can be summarized as follows:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature.
Formation of Amino Acid Derivative: The brominated indole is then reacted with a suitable amino acid derivative, such as (S)-2-amino-3-bromopropanoic acid, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide, followed by reduction to the corresponding amine.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.
Substitution: Formation of (2S)-2-amino-3-(5-azido-1H-indol-3-yl)propanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of bioactive compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: Features a fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the brominated indole moiety can undergo specific chemical transformations that are not possible with other halogenated derivatives.
Propiedades
Fórmula molecular |
C11H12BrClN2O2 |
|---|---|
Peso molecular |
319.58 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H11BrN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H/t9-;/m0./s1 |
Clave InChI |
ZBFIOPVOPIGJEP-FVGYRXGTSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


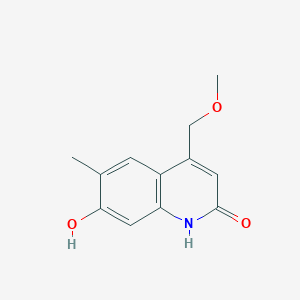
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
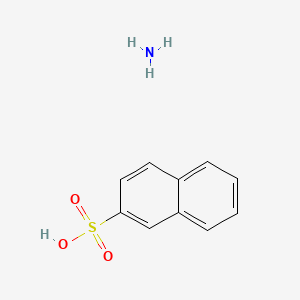
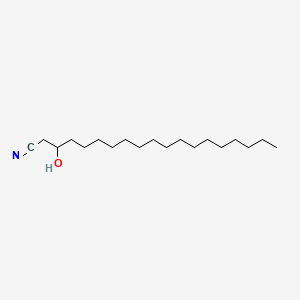
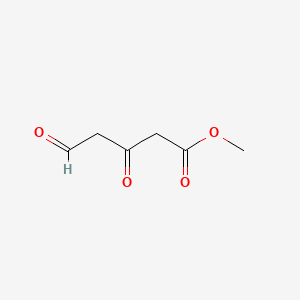
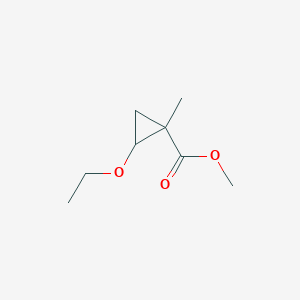
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

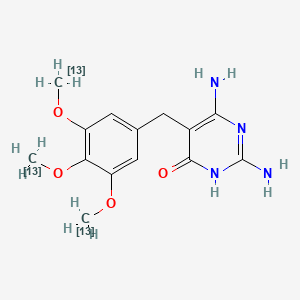
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
